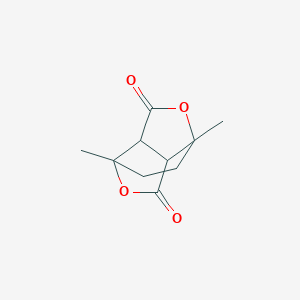![molecular formula C67H118N26O17 B137793 [Ser25] 蛋白激酶C (19-31) CAS No. 136795-05-6](/img/structure/B137793.png)
[Ser25] 蛋白激酶C (19-31)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound [Ser25] Protein Kinase C (19-31) is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes arginine, phenylalanine, alanine, lysine, glycine, serine, leucine, glutamine, asparagine, and valine.
科学研究应用
Chemistry
Peptides like [Ser25] Protein Kinase C (19-31) are used in chemical research to study protein structure and function. They serve as models for larger proteins and help in understanding protein folding and interactions.
Biology
In biological research , peptides are used as substrates for enzymes and as ligands for receptors . They help in studying cellular processes and signaling pathways.
Medicine
Peptides have significant applications in medicine . They are used in the development of peptide-based drugs for treating various diseases, including cancer, diabetes, and infectious diseases. Peptides can also act as vaccines and diagnostic agents .
Industry
In the industrial sector , peptides are used in the production of cosmetics and nutraceuticals . They are also employed in biotechnology for the development of biosensors and bioassays.
作用机制
Target of Action
The primary target of [Ser25] Protein Kinase C (19-31) is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
[Ser25] Protein Kinase C (19-31) is a substrate of PKC . It is derived from the pseudo-substrate regulatory domain of PKCα (residues 19-31), with a serine at position 25 replacing the wild-type alanine . This alteration allows it to interact with PKC in a unique way, influencing the enzyme’s activity.
Biochemical Pathways
The interaction of [Ser25] Protein Kinase C (19-31) with PKC plays a role in various cellular processes, such as cell adhesion, cell transformation, cell cycle checkpoint, and cell volume control . The specific biochemical pathways affected by this interaction are complex and varied, reflecting the diverse roles of PKC in cellular function.
Result of Action
The result of [Ser25] Protein Kinase C (19-31)'s action is the modulation of PKC activity, which in turn influences a wide range of cellular processes . For instance, studies in mice suggest that PKC may be a fundamental regulator of cardiac contractility and Ca2+ handling in myocytes .
生化分析
Biochemical Properties
[Ser25] Protein Kinase C (19-31) plays a crucial role in biochemical reactions as a substrate for protein kinase C (PKC). It interacts with various enzymes, proteins, and biomolecules, primarily within the PKC family. The compound’s interaction with PKCα is particularly significant, as it serves as a substrate with a Km value of 0.3 μM . This interaction is essential for studying the phosphorylation processes mediated by PKC, which involve the transfer of phosphate groups to serine and threonine residues on target proteins .
Cellular Effects
[Ser25] Protein Kinase C (19-31) influences various cellular processes by modulating PKC activity. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in PKC-mediated phosphorylation impacts cell adhesion, transformation, cell cycle checkpoints, and cell volume control . Additionally, it has been shown to play a role in cardiac contractility and Ca2+ handling in myocytes .
Molecular Mechanism
The molecular mechanism of [Ser25] Protein Kinase C (19-31) involves its binding to the active site of PKCα, where it serves as a substrate for phosphorylation. This interaction leads to the activation or inhibition of downstream signaling pathways, depending on the specific cellular context . The substitution of alanine with serine at position 25 enhances the compound’s affinity for PKCα, making it a more effective substrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [Ser25] Protein Kinase C (19-31) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under recommended storage conditions, such as -20°C . Its activity may diminish over extended periods, necessitating careful handling and storage to maintain its efficacy .
Dosage Effects in Animal Models
The effects of [Ser25] Protein Kinase C (19-31) vary with different dosages in animal models. At lower doses, the compound effectively modulates PKC activity without causing significant adverse effects . At higher doses, it may induce toxic or adverse effects, highlighting the importance of determining the optimal dosage for specific experimental conditions .
Metabolic Pathways
[Ser25] Protein Kinase C (19-31) is involved in metabolic pathways regulated by PKC enzymes. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in PKC-mediated phosphorylation affects numerous cellular processes, including lipid signaling and sustained cellular responses .
Transport and Distribution
Within cells and tissues, [Ser25] Protein Kinase C (19-31) is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
[Ser25] Protein Kinase C (19-31) exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns play a vital role in determining the compound’s effects on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like [Ser25] Protein Kinase C (19-31) typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
化学反应分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing cysteine can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis often involves the use of specific enzymes and primers.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction breaks these bonds to yield free thiols.
相似化合物的比较
Similar Compounds
- H-Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val-His-Glu-Val-Lys-Asn-OH
- H-Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val-His-Glu-Val-Lys-Asn-OH
Uniqueness
The uniqueness of [Ser25] Protein Kinase C (19-31) lies in its specific amino acid sequence, which determines its biological activity and potential applications. Variations in the sequence can lead to different properties and functions, making each peptide unique in its own right.
属性
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H118N26O17/c1-35(2)30-45(61(106)88-43(22-15-29-81-67(77)78)57(102)89-44(23-24-49(71)95)59(104)87-41(20-10-12-26-69)58(103)92-47(32-50(72)96)62(107)93-52(36(3)4)64(109)110)91-63(108)48(34-94)84-51(97)33-82-55(100)40(19-9-11-25-68)86-56(101)42(21-14-28-80-66(75)76)85-53(98)37(5)83-60(105)46(31-38-16-7-6-8-17-38)90-54(99)39(70)18-13-27-79-65(73)74/h6-8,16-17,35-37,39-48,52,94H,9-15,18-34,68-70H2,1-5H3,(H2,71,95)(H2,72,96)(H,82,100)(H,83,105)(H,84,97)(H,85,98)(H,86,101)(H,87,104)(H,88,106)(H,89,102)(H,90,99)(H,91,108)(H,92,103)(H,93,107)(H,109,110)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81)/t37-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTBKSGYPRXXGI-WMJPZMSUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H118N26O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1559.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
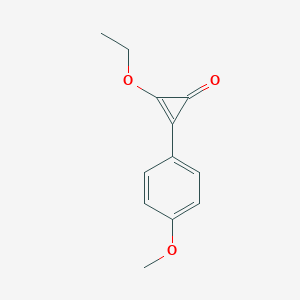
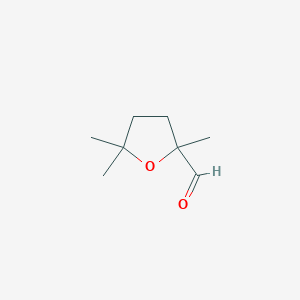
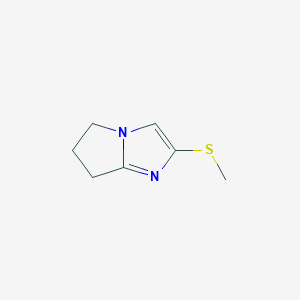
![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)
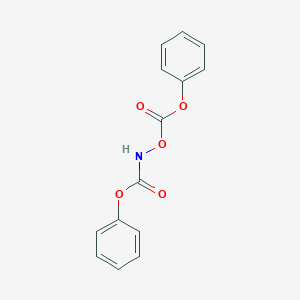
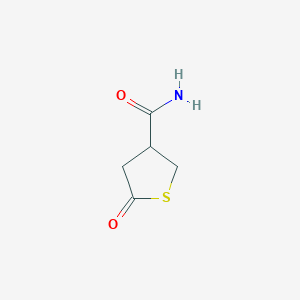
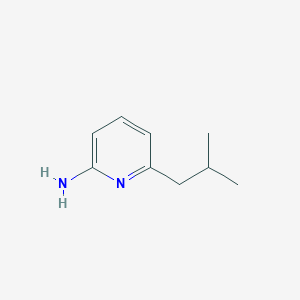
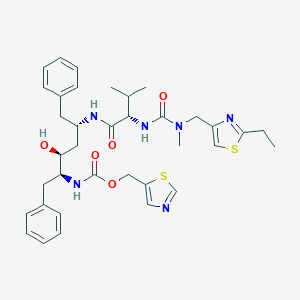
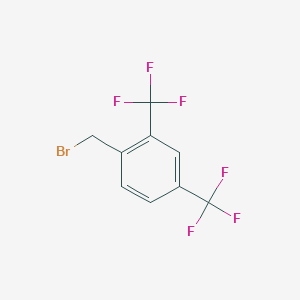

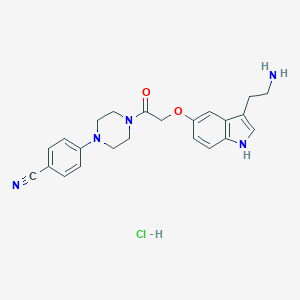
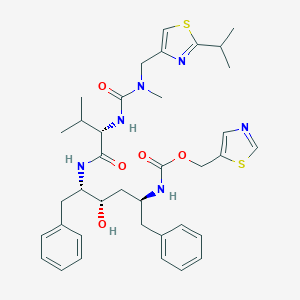
![sodium;[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B137751.png)
